1-(9H-Fluoren-3-yl)-ethanone, also known as 3-Acetylfluorene, has been the subject of research exploring various methods for its synthesis. Studies have reported its preparation through Friedel-Crafts acylation of fluorene with acetyl chloride using aluminum chloride as a catalyst []. Alternative methods using palladium-catalyzed Suzuki-Miyaura coupling and Heck reactions have also been investigated [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, , ].
1-(9H-Fluoren-3-yl)-ethanone, also known as 9H-fluoren-3-yl ethanone, is an organic compound with the molecular formula C15H12O. It features a fluorenyl group attached to an ethanone moiety, making it a ketone derivative. The structure consists of a fused three-ring system that includes a phenyl ring and a carbonyl group, contributing to its unique chemical properties and reactivity.
There is no current information available on the specific mechanism of action of 1-(9H-Fluoren-3-yl)-ethanone.
As with any unknown compound, it is advisable to handle 1-(9H-Fluoren-3-yl)-ethanone with caution until more information on its safety profile becomes available. Standard laboratory practices for handling organic chemicals should be followed.
Due to the limited research on 1-(9H-Fluoren-3-yl)-ethanone, further studies are warranted to explore its potential applications. Here are some areas for future investigation:
Research indicates that 1-(9H-Fluoren-3-yl)-ethanone exhibits significant biological activity. It has been studied for its potential as:
Several synthesis methods have been reported for 1-(9H-Fluoren-3-yl)-ethanone:
1-(9H-Fluoren-3-yl)-ethanone has diverse applications across various fields:
Studies investigating the interactions of 1-(9H-Fluoren-3-yl)-ethanone with biological systems have shown promising results:
1-(9H-Fluoren-3-yl)-ethanone shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 9H-Fluorene | Polycyclic Aromatic | Base structure for many derivatives |
| 1-(9H-Fluoren-2-yl)-ethanone | Ketone | Different position of the carbonyl group |
| 2-Acetylfluorene | Ketone | Contains an acetyl group directly on fluorene |
| 1-(Phenylethanol)-fluorene | Alcohol | Hydroxyl group instead of carbonyl |
The uniqueness of 1-(9H-Fluoren-3-yl)-ethanone lies in its specific arrangement of functional groups and its resultant chemical reactivity, distinguishing it from similar compounds.
1-(9H-Fluoren-3-yl)-ethanone belongs to the fluorenyl ketone family, with the following identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.25 g/mol | |
| PubChem CID | 180527 | |
| ChemSpider ID | 157092 |
The compound’s structure comprises:
1-(9H-Fluoren-3-yl)-ethanone exhibits positional isomerism due to the acetyl group’s attachment site. Key isomers include:
| Isomer | Attachment Position | CAS Number | Key Difference |
|---|---|---|---|
| 1-(9H-Fluoren-3-yl)-ethanone | 3-Position | 55718-48-4 | Dominant isomer in synthesis |
| 2-Acetylfluorene | 2-Position | 781-73-7 | Less reactive due to steric hindrance |
While rotational isomerism is less pronounced in monosubstituted fluorenes, steric effects influence molecular packing. The planar fluorenyl core and acetyl group’s orientation dictate:
The synthesis of fluorenyl ketones emerged in the early 20th century, with Friedel-Crafts acylation as the foundational method:
| Method | Catalyst | Solvent | Yield |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | Carbon disulfide | 85–95% |
| Chloroacetylation | FeCl₃ | Dichloromethane | 70–80% |
Subsequent studies expanded synthetic routes to overcome limitations in regioselectivity:
The compound’s versatility in materials science and pharmaceuticals drove methodological innovation: